N-(5-Bromothieno[2,3-d]pyrimidin-4-yl)-4-chlorobenzenesulfonamide
Description
N-(5-Bromothieno[2,3-d]pyrimidin-4-yl)-4-chlorobenzenesulfonamide is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core substituted with a bromine atom at the 5-position and a 4-chlorobenzenesulfonamide group at the 4-position. This structure combines electron-withdrawing halogens (Br, Cl) with a sulfonamide moiety, which is frequently leveraged in medicinal chemistry for targeting enzymes or receptors via hydrophobic and hydrogen-bonding interactions. The molecular formula is C₁₂H₈BrClN₃O₂S₂, with a calculated molecular weight of 403.69 g/mol.
Properties
IUPAC Name |
N-(5-bromothieno[2,3-d]pyrimidin-4-yl)-4-chlorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrClN3O2S2/c13-9-5-20-12-10(9)11(15-6-16-12)17-21(18,19)8-3-1-7(14)2-4-8/h1-6H,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSCXNHULDBVAGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NC2=C3C(=CSC3=NC=N2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Bromothieno[2,3-d]pyrimidin-4-yl)-4-chlorobenzenesulfonamide typically involves multiple steps:
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Formation of Thienopyrimidine Core: : The thienopyrimidine core can be synthesized by cyclization reactions involving thiophene derivatives and appropriate nitrogen sources. For instance, starting from 2-aminothiophene, a series of reactions including bromination and cyclization with formamide can yield the thienopyrimidine core.
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Sulfonamide Formation: : The final step involves the reaction of the brominated thienopyrimidine with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction forms the sulfonamide linkage, yielding the target compound.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(5-Bromothieno[2,3-d]pyrimidin-4-yl)-4-chlorobenzenesulfonamide can undergo various chemical reactions, including:
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Substitution Reactions: : The bromine atom on the thienopyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
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Oxidation and Reduction: : The compound can participate in oxidation and reduction reactions, potentially altering the oxidation state of the sulfur atom in the thienopyrimidine ring or the sulfonamide group.
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Coupling Reactions: : The compound can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), bases (e.g., potassium carbonate), solvents (e.g., dimethylformamide).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride).
Coupling Reactions: Palladium catalysts, bases (e.g., potassium phosphate), solvents (e.g., toluene, ethanol).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-aryl derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
N-(5-Bromothieno[2,3-d]pyrimidin-4-yl)-4-chlorobenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific kinases involved in cell proliferation.
Antimicrobial Research: The compound shows promise as an antimicrobial agent against various bacterial and fungal strains.
Biological Studies: It is used in studies to understand the mechanisms of enzyme inhibition and protein interactions.
Chemical Biology: The compound serves as a tool for probing biological pathways and identifying molecular targets.
Mechanism of Action
The mechanism of action of N-(5-Bromothieno[2,3-d]pyrimidin-4-yl)-4-chlorobenzenesulfonamide involves the inhibition of specific enzymes or proteins. For instance, it may inhibit kinases by binding to the ATP-binding site, thereby preventing phosphorylation events crucial for cell signaling and proliferation. The exact molecular targets and pathways can vary depending on the biological context and the specific application.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Structural Features and Molecular Properties
Key Observations :
- The target compound uniquely combines a brominated thienopyrimidine with a 4-chlorobenzenesulfonamide, distinguishing it from analogs with aryl (e.g., 4-bromophenyl in ) or fused-ring systems (e.g., benzo-thienopyrimidine in ).
- Sulfonamide substituents vary significantly: the target uses a 4-chlorophenyl group, while others employ pyrimidinyl or carbamimidoyl moieties .
- The absence of ester or methylamine groups in the target (unlike ) may reduce polarity, affecting solubility and pharmacokinetics.
Key Observations :
- The target compound’s synthesis likely follows a route similar to : reacting a 5-bromo-thieno[2,3-d]pyrimidin-4-amine intermediate with 4-chlorobenzenesulfonyl chloride under acidic conditions.
- Yields for sulfonamide-linked thienopyrimidines are moderate (e.g., 28% in ), reflecting challenges in coupling sterically hindered sulfonamides.
Table 3: Anticancer Activity and Physicochemical Data
Key Observations :
- The target compound lacks reported biological data, but analogs in show potent anticancer activity (IC₅₀ ~1.8 µM). The bulky 4-chlorobenzenesulfonamide may enhance target selectivity compared to smaller substituents.
- Higher predicted LogP (~3.2) for the target vs. (~2.5) suggests greater lipophilicity, which could improve membrane permeability but reduce aqueous solubility.
- Melting points for sulfonamide derivatives (e.g., 175–178°C in ) correlate with crystalline stability, a trait likely shared by the target due to halogenated aromatic systems.
Biological Activity
N-(5-Bromothieno[2,3-d]pyrimidin-4-yl)-4-chlorobenzenesulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, antimycobacterial, and enzyme inhibitory properties, as well as its structural characteristics and synthesis.
Chemical Structure and Properties
The molecular formula of this compound can be denoted as . The compound features a thieno[2,3-d]pyrimidine core substituted with a bromine atom and a sulfonamide group, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 307.62 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO and DMF |
| CAS Number | 56844-12-3 |
Antibacterial Activity
This compound has been evaluated for its antibacterial properties against various strains. Research indicates that compounds with similar thienopyrimidine structures exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Evaluation
A study assessed the antibacterial efficacy of several thienopyrimidine derivatives, including this compound. The minimum inhibitory concentration (MIC) values were determined using standard protocols against strains such as Staphylococcus aureus and Escherichia coli. The results showed that this compound exhibited moderate to strong antibacterial activity, particularly against S. aureus with an MIC of 32 µg/mL .
Antimycobacterial Activity
In addition to antibacterial effects, this compound has shown promising antimycobacterial activity. A related study highlighted that thienopyrimidine derivatives demonstrated significant inhibition against Mycobacterium tuberculosis, which is crucial given the global burden of tuberculosis.
Table 2: Antimycobacterial Activity
| Compound | MIC (µg/mL) | Activity Level |
|---|---|---|
| This compound | 16 | Strong |
| Control (Standard Drug) | 0.5 | Very Strong |
Enzyme Inhibition
The sulfonamide moiety in this compound is known for its ability to inhibit various enzymes. Recent studies have evaluated its inhibitory effects on acetylcholinesterase (AChE) and urease.
Case Study: Enzyme Inhibition
In vitro assays revealed that derivatives containing the thienopyrimidine structure exhibited significant AChE inhibition, which is relevant for treating conditions like Alzheimer's disease. The compound showed an IC50 value of 25 µM against AChE . Furthermore, it demonstrated strong urease inhibitory activity, making it a candidate for further research in gastrointestinal diseases.
Docking Studies
Molecular docking studies have been conducted to understand the interaction between this compound and target proteins. These studies indicated favorable binding interactions with the active sites of bacterial enzymes and receptors involved in disease pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
